molecular formula C24H24F3N5O B11332706 2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine

2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B11332706
M. Wt: 455.5 g/mol
InChI Key: HWDZDSHWLCHHLY-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a piperazine ring, a trifluoromethyl benzoyl group, and methylphenyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous aluminum chloride, which acts as a catalyst in the benzoylation step .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like anhydrous aluminum chloride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is unique due to the presence of the trifluoromethyl benzoyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C24H24F3N5O

Molecular Weight

455.5 g/mol

IUPAC Name

[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C24H24F3N5O/c1-16-6-8-20(9-7-16)30-21-15-22(29-17(2)28-21)31-10-12-32(13-11-31)23(33)18-4-3-5-19(14-18)24(25,26)27/h3-9,14-15H,10-13H2,1-2H3,(H,28,29,30)

InChI Key

HWDZDSHWLCHHLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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